Product packaging for Canagliflozin L-Glucitol(Cat. No.:)

Canagliflozin L-Glucitol

Cat. No.: B1160679
M. Wt: 444.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canagliflozin L-Glucitol is a high-purity chemical reference standard for research applications. It is the core molecular structure of the pharmaceutical compound Canagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor . Its primary research value lies in the study of glucose metabolism and renal function. The mechanism of action involves competitive inhibition of SGLT2, which is predominantly located in the S1 segment of the proximal renal tubule and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys . By blocking this transporter, this compound reduces renal glucose reabsorption, lowers the renal threshold for glucose (RTG), and increases urinary glucose excretion (UGE), thereby providing a insulin-independent mechanism for reducing plasma glucose levels . Beyond its application in diabetes research, this compound is a critical tool for investigating cardiorenal pathways. Studies have shown that SGLT2 inhibition can reduce the risk of major cardiovascular events and slow the progression of diabetic kidney disease . Potential mechanisms under investigation include effects on tubuloglomerular feedback, natriuresis, and direct impacts on inflammation and fibrosis, as evidenced by reductions in biomarkers such as TNFR1, IL-6, and matrix metalloproteinase 7 . Researchers utilize this compound to explore these multifaceted mechanisms in preclinical models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₂₅FO₅S

Molecular Weight

444.52

Synonyms

(2R,3S,4S,5R,6S)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Origin of Product

United States

Molecular and Cellular Mechanisms of Action for Canagliflozin L Glucitol

Elucidation of Specific Target Interactions for Canagliflozin (B192856) L-Glucitol

Canagliflozin primarily exerts its effects through the inhibition of sodium-glucose co-transporters (SGLTs), with a notable preference for SGLT2 over SGLT1. nih.govnih.gov This selective inhibition in the renal tubules leads to a reduction in glucose reabsorption and an increase in urinary glucose excretion. nih.govnih.gov

Direct Binding Affinity and Selectivity Profile of Canagliflozin L-Glucitol for SGLT2

Canagliflozin demonstrates a high binding affinity and selectivity for SGLT2. nih.govnih.gov It competitively inhibits SGLT2 with an inhibition constant (Ki) value of 4.0 nM. nih.gov This high affinity ensures potent inhibition of glucose reabsorption in the kidneys. nih.govnih.gov Studies have shown that canagliflozin's selectivity for SGLT2 over SGLT1 is approximately 250-fold. dovepress.comresearchgate.net This selectivity is a key characteristic, although it is less pronounced than that of other SGLT2 inhibitors like empagliflozin (B1684318). dovepress.com The binding of canagliflozin to SGLT2 is enhanced in the presence of sodium ions, which stabilizes the outward-facing conformation of the transporter. biorxiv.org

Comparative Binding Kinetics and Thermodynamics with SGLT1

In comparison to its potent inhibition of SGLT2, canagliflozin exhibits a lower binding affinity for SGLT1, with a Ki value of 770.5 nM. nih.gov This translates to a roughly 192-fold higher concentration of canagliflozin needed to inhibit SGLT1 to the same extent as SGLT2. Despite being classified as a highly selective SGLT2 inhibitor, canagliflozin's affinity for SGLT1 is higher than that of other SGLT2 inhibitors such as dapagliflozin (B1669812) and empagliflozin. nih.gov This modest SGLT1 inhibitory action is sufficient to affect intestinal glucose absorption at clinical doses. nih.govnih.gov The interaction with both SGLT1 and SGLT2 is competitive, with canagliflozin preferentially inhibiting the transporters from the extracellular side. nih.gov

Interactive Table: Binding Affinity of Canagliflozin for SGLT1 and SGLT2

TransporterInhibition Constant (Ki) (nM)Selectivity (fold)
SGLT24.0~250
SGLT1770.51

Downstream Cellular Signaling Pathways Modulated by this compound

Beyond its direct effects on SGLT proteins, canagliflozin modulates several intracellular signaling pathways, contributing to its broader physiological effects. These actions appear to be, in part, independent of its SGLT2 inhibitory activity.

Activation of AMPKα1/PGC1α/NRF1 Axis in Specific Cell Types

Canagliflozin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net This activation is not a direct effect but is thought to occur through the inhibition of mitochondrial function, leading to an increase in cellular AMP levels. nih.gov The activation of AMPK, in turn, stimulates the peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC1α) and nuclear respiratory factor 1 (NRF1) axis. nih.govresearchgate.net This signaling cascade has been observed in various cell types, including adipocytes, renal tubular cells, and cardiomyocytes. researchgate.netnih.govmdpi.com For instance, in adipocytes, canagliflozin promotes mitochondrial biogenesis via the AMPK-Sirt1-Pgc-1α signaling pathway. nih.govnih.gov In renal tubular cells, canagliflozin activates the AMPKα1/PGC1α/NRF1 pathway, which is crucial for its protective effects against septic acute kidney injury. nih.govresearchgate.net

Modulation of Mitochondrial Function and Biogenesis

A significant aspect of canagliflozin's cellular action involves the modulation of mitochondrial function. nih.govmdpi.comnih.gov It has been demonstrated to promote mitochondrial biogenesis, the process of generating new mitochondria. nih.govnih.gov This effect is linked to the activation of the AMPK/PGC-1α pathway. nih.govnih.gov In adipocytes, canagliflozin treatment leads to increased mitochondrial oxidative phosphorylation, fatty acid oxidation, and thermogenesis. nih.govresearchgate.net Furthermore, canagliflozin has been shown to improve mitochondrial function in cardiomyocytes by enhancing PINK1-Parkin-dependent mitophagy, a process that removes damaged mitochondria. mdpi.com It also suppresses mitochondrial oxidative stress and increases ATP production. mdpi.com In renal tubular cells, canagliflozin helps maintain mitochondrial function by restoring membrane potential and normalizing the activity of respiratory chain complexes. researchgate.netmedsci.org

Influence on Inflammatory Pathways and Cytokine Production in Cellular Models

Canagliflozin exhibits anti-inflammatory properties by influencing various inflammatory pathways and reducing the production of pro-inflammatory cytokines. In cellular models using macrophages and microglial cells, canagliflozin has been shown to inhibit the production of inflammatory mediators such as interleukin-1α (IL-1α), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com It can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. mdpi.comoup.com In vascular endothelial cells, canagliflozin inhibits IL-1β-stimulated cytokine and chemokine secretion through both AMPK-dependent and -independent mechanisms. researchgate.net Furthermore, in microglial cells, canagliflozin was found to be more effective than other SGLT2 inhibitors at inhibiting high-glucose-induced secretion of pro-inflammatory molecules like COX-2, TNF-α, IL-1β, iNOS, and NLRP3. mdpi.com This effect was mediated by reducing the activity of NF-κB, JNK, p38, and PI3K/Akt signaling pathways. mdpi.com Canagliflozin has also been shown to impair T cell effector function by suppressing metabolic reprogramming, leading to reduced production of pro-inflammatory cytokines. nih.gov

Interactive Table: Effects of Canagliflozin on Inflammatory Markers in Cellular Models

Cell TypeInflammatory StimulusInhibited Cytokines/PathwaysReference(s)
Macrophages (RAW 264.7)LPSIL-1α, TNF-α, IL-6, NF-κB mdpi.com
Microglia (BV-2)High GlucoseiNOS, NLRP3, IL-1β, TNF-α, NF-κB, JNK, p38, PI3K/Akt mdpi.com
Vascular Endothelial CellsIL-1βIL-6, MCP-1 researchgate.net
T cellsT cell receptor stimulationPro-inflammatory cytokines nih.gov

Impact on Autophagy and Cellular Metabolism

Canagliflozin has been shown to exert significant effects on cellular processes, including autophagy and inflammation, by modulating intracellular glucose metabolism. nih.gov In immune cells such as lipopolysaccharide (LPS)-induced RAW264.7 and THP-1 cells, canagliflozin has demonstrated anti-inflammatory properties by inhibiting the production and release of cytokines like interleukin (IL)-1, IL-6, and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net This anti-inflammatory action is linked to its ability to promote autophagy. nih.gov

The molecular underpinnings of this process involve an increase in AMP-activated protein kinase (AMPK) phosphorylation, a key regulator of cellular energy homeostasis and autophagy. nih.govmdpi.com Canagliflozin-induced autophagy is also associated with an increase in the protein p62, which can co-localize with IL-1α and potentially mediate its degradation. nih.gov The upregulation of p62 appears to be dependent on the nuclear factor kappa B (NFκB) signaling pathway. nih.gov

In the context of atherosclerosis, canagliflozin treatment in Western diet-fed ApoE−/− mice has been found to enhance autophagy within the aorta. scienceopen.com This was evidenced by an increased relative fluorescence intensity of the autophagy marker LC3 and higher mRNA expression of LC3B in the aortic root of treated mice compared to the control group. scienceopen.com Concurrently, canagliflozin decreased the accumulation of p62 in the aortic root, suggesting a restoration of autophagic flux which is often dysfunctional in atherosclerotic plaques. scienceopen.com These findings suggest that canagliflozin's ability to enhance autophagy may contribute to its protective effects against atherosclerosis by reducing inflammation and oxidative stress. scienceopen.com

Beyond inflammation, canagliflozin also influences autophagy in cancer cells. In some contexts, it can inhibit doxorubicin-induced autophagy in HepG2 cells, which is a protective mechanism for cancer cell survival during chemotherapy. nih.gov This inhibition appears to be mediated by promoting the phosphorylation of ULK1 at serine 757, thereby enhancing the cytotoxic effect of doxorubicin. nih.gov

Table 1: Effects of Canagliflozin on Autophagy and Cellular Metabolism

Cell/Animal Model Key Findings Molecular Mechanisms Implicated Reference(s)
LPS-induced RAW264.7 & THP-1 cells Inhibited production of IL-1, IL-6, TNF-α; Promoted autophagy. Increased AMPK phosphorylation; Increased p62 levels via NFκB pathway. nih.govresearchgate.netmdpi.com
ApoE−/− Mice (Atherosclerosis model) Enhanced aortic autophagy; Reduced atherosclerotic plaque development. Increased LC3 expression; Decreased p62 accumulation. scienceopen.com
HepG2 Cells (Hepatocellular carcinoma) Inhibited doxorubicin-induced protective autophagy. Promoted ULK1 ser 757 phosphorylation. nih.gov

Effects on Hypoxia-Inducible Factor (HIF-1α) Protein Synthesis via AKT/mTOR Pathway

Canagliflozin has been identified as an inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular adaptation to hypoxia, particularly in the context of cancer progression. nih.govnih.govresearchgate.net Research has demonstrated that canagliflozin can significantly suppress hypoxia-induced metastasis, angiogenesis, and metabolic reprogramming in hepatocellular carcinoma (HCC). nih.govresearchgate.net

The primary mechanism for this effect is the reduction of HIF-1α protein levels by inhibiting its synthesis, without affecting its proteasomal degradation or its mRNA levels. nih.govnih.govresearchgate.net This inhibition of de novo protein synthesis is mediated through the downregulation of the AKT/mTOR signaling pathway. nih.govspringermedizin.de The AKT/mTOR pathway is a crucial regulator of protein translation, and its inhibition by canagliflozin leads to a decrease in the synthesis of HIF-1α. nih.govnih.gov Studies in HepG2 cells have shown that canagliflozin administration leads to a concentration-dependent decrease in the phosphorylation levels of key pathway components, including AKT, mTOR, and P70S6K. nih.gov The involvement of this pathway was further confirmed by experiments where an AKT inhibitor (LY294002) mimicked the effect of canagliflozin on HIF-1α expression. nih.gov

The downstream consequences of HIF-1α inhibition by canagliflozin include a reduction in the expression of vascular endothelial growth factor (VEGF), as well as proteins related to the epithelial-to-mesenchymal transition (EMT) and glycolysis, all of which are critical for tumor growth and metastasis. nih.govnih.gov

Table 2: Impact of Canagliflozin on the AKT/mTOR/HIF-1α Pathway in Hypoxic Cancer Cells

Protein/Process Effect of Canagliflozin Downstream Consequence Reference(s)
p-AKT Decreased expression Inhibition of mTOR signaling nih.gov
p-mTOR Decreased expression Inhibition of P70S6K and protein synthesis nih.gov
p-P70S6K Decreased expression Inhibition of protein synthesis nih.gov
HIF-1α Protein Synthesis Inhibited Reduced HIF-1α protein accumulation nih.govnih.govresearchgate.netresearchgate.net
HIF-1α Protein Degradation No effect N/A nih.govnih.gov
VEGF Expression Reduced Inhibition of angiogenesis nih.gov
EMT-related proteins Reduced Inhibition of metastasis nih.govnih.gov
Glycolysis-related proteins Reduced Altered tumor metabolism nih.govnih.gov

Investigation of Potential Off-Target Interactions at the Molecular Level

While the primary mechanism of canagliflozin involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2), a growing body of evidence indicates that it possesses several "off-target" effects, which are independent of its interaction with SGLT2. mdpi.com These pleiotropic effects contribute to its broader pharmacological profile and are observed at both the cellular and molecular levels. mdpi.com

Cellular Mechanisms of Transient SGLT1 Inhibition by this compound

Canagliflozin is a potent inhibitor of SGLT2 but also acts as a low-potency inhibitor of sodium-glucose cotransporter 1 (SGLT1). jnjmedicalconnect.comnih.gov While its affinity for SGLT2 is approximately 150-fold greater than for SGLT1, the oral administration of canagliflozin can lead to high intraluminal concentrations in the gastrointestinal tract. jnjmedicalconnect.com These high local concentrations are sufficient to transiently inhibit intestinal SGLT1, which is responsible for glucose absorption from the gut. nih.govdiabetesjournals.org

This transient inhibition of intestinal SGLT1 results in a delayed absorption of ingested glucose, particularly following the first meal of the day after dosing. nih.govdiabetesjournals.org This mechanism contributes to the reduction of postprandial plasma glucose and insulin (B600854) concentrations, acting as a non-renal mechanism of glucose-lowering, in addition to its primary effect of increasing urinary glucose excretion via SGLT2 inhibition. jnjmedicalconnect.comnih.gov This effect is considered transient and localized to the intestine, without causing systemic glucose malabsorption or meaningful inhibition of renal SGLT1. jnjmedicalconnect.comdiabetesjournals.org

Non-SGLT Mediated Cellular Responses

Canagliflozin elicits a variety of cellular responses that are not mediated by its inhibition of SGLT1 or SGLT2. These off-target effects have been observed in several cell types and involve distinct molecular pathways.

Inhibition of Endothelial Cell Function: At clinically relevant concentrations, canagliflozin, but not other SGLT2 inhibitors like empagliflozin or dapagliflozin, has been shown to inhibit human umbilical vein endothelial cell (HUVEC) proliferation. frontiersin.org This anti-proliferative effect is not due to cell death but is associated with cell cycle arrest, diminished DNA synthesis, and a significant decrease in the expression of cyclin A. frontiersin.org Furthermore, high concentrations of canagliflozin markedly reduce endothelial tube formation and sprouting from mouse aortas, suggesting an anti-angiogenic potential. frontiersin.org

Modulation of Immune Responses: Canagliflozin can suppress the expression of programmed death-ligand 1 (PD-L1) in cancer cells. jci.org Mechanistically, SGLT2 co-localizes with PD-L1 on the cell surface and in recycling endosomes, protecting it from degradation. jci.org Canagliflozin disrupts this interaction, allowing the Cullin3-SPOP E3 ligase to ubiquitinate and degrade PD-L1, thereby enhancing T-cell-mediated antitumor immunity. jci.org This effect appears to be independent of the transporter's glucose-regulating function. jci.org

Interaction with Other Cellular Targets: Canagliflozin has been reported to directly target other proteins. For instance, it can inhibit histone deacetylase 6 (HDAC6), an enzyme involved in various cellular processes. mdpi.com In some cancer cells, canagliflozin has also been suggested to inhibit GLUT-dependent glucose transport, which in turn can inhibit β-catenin signaling. mdpi.com Additionally, it has been shown to interact with amyloidogenic proteins like Islet Amyloid Polypeptide (IAPP), binding to IAPP monomers and fibrils and influencing the kinetics of amyloid formation. acs.org


Pre Clinical Pharmacological and Mechanistic Investigations of Canagliflozin L Glucitol

In Vitro Characterization of Canagliflozin (B192856) L-Glucitol Activity

The initial characterization of Canagliflozin's activity was established through a series of in vitro assays designed to quantify its interaction with target enzymes and its behavior in cellular systems. These studies are fundamental to understanding the compound's selectivity, potency, and cellular disposition.

Enzyme Inhibition Kinetics in Isolated Systems

In vitro studies using cells specifically expressing human SGLT1 or SGLT2 have been instrumental in defining the inhibitory kinetics of Canagliflozin. These experiments consistently demonstrate that Canagliflozin acts as a competitive inhibitor for both SGLT1 and SGLT2. However, it exhibits a significantly higher potency and selectivity for SGLT2.

Investigations have determined the inhibition constant (Ki) values for Canagliflozin against SGLT1 and SGLT2 to be 770.5 nM and 4.0 nM, respectively. sdu.dk This indicates a roughly 192-fold greater selectivity for SGLT2 over SGLT1. Similarly, half-maximal inhibitory concentration (IC50) values further confirm this selectivity, with reported IC50s for human SGLT2 at 4.2 ± 1.5 nM and for human SGLT1 at 663 ± 180 nM, representing a selectivity of approximately 150- to 160-fold. dntb.gov.ua This high degree of selectivity is crucial for its primary therapeutic action in the kidneys, where SGLT2 is the predominant transporter responsible for glucose reabsorption. researchgate.net

Table 1: In Vitro Inhibition of Human SGLT1 and SGLT2 by Canagliflozin

ParameterSGLT1SGLT2Selectivity (SGLT1/SGLT2)Reference
Inhibition Constant (Ki)770.5 nM4.0 nM~192-fold sdu.dk
IC50663 ± 180 nM4.2 ± 1.5 nM~158-fold dntb.gov.ua

Cellular Uptake and Efflux Mechanisms in Model Systems

The interaction of Canagliflozin with various cellular transport proteins is critical for understanding its absorption, distribution, and elimination. In vitro studies have revealed that Canagliflozin is a substrate for key efflux transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2). nih.gov This suggests that its cellular concentration is actively regulated by these pumps.

Conversely, Canagliflozin was not identified as a substrate for major uptake transporters, such as organic anion transporter polypeptide isoforms (OATP1B1, OATP1B3), organic anion transporters (OAT1, OAT3), and organic cationic transporters (OCT1, OCT2). nih.gov Interestingly, while primarily an inhibitor, there is evidence to suggest that Canagliflozin itself may be transported by SGLT2, albeit at a much slower rate than glucose. sdu.dk This interaction could contribute to its prolonged action in the renal tubules. Canagliflozin showed concentration-dependent inhibition of P-gp and MRP2, with IC50 values of 19.3 µmol/L and 21.5 µmol/L, respectively. nih.gov

Table 2: Interaction of Canagliflozin with Cellular Transporters

Transporter TypeTransporterSubstrate StatusInhibitory Activity (IC50)Reference
EffluxP-glycoprotein (P-gp)Yes19.3 µmol/L nih.gov
BCRPYesNot determined (>5 µmol/L) nih.gov
MRP2Yes21.5 µmol/L nih.gov
UptakeOATP1B1No- nih.gov
OATP1B3No- nih.gov
OAT1No- nih.gov
OAT3No- nih.gov
OCT1No- nih.gov
OCT2No- nih.gov

Dose-Response Relationships in Cultured Cell Models

The cellular effects of Canagliflozin have been examined in various cultured cell models, revealing dose-dependent responses. In human umbilical vein endothelial cells (HUVECs), Canagliflozin was found to inhibit glucose uptake with an IC50 of 14 µM. At supra-pharmacological concentrations (100 µM), it decreased the oxygen consumption rate by 60%, indicating an impact on mitochondrial function. nih.gov

Studies in C2C12 myotubes, a model for skeletal muscle, showed that Canagliflozin decreased both mitochondrial function and glycolytic metabolism. nih.gov Furthermore, in prostate cancer cell lines (PC3, LNCap, and 22RV1), Canagliflozin suppressed proliferation and survival in a dose-dependent manner. researchgate.net For instance, in irradiated PC3 cells, Canagliflozin significantly suppressed proliferation, particularly at lower radiotherapy doses. researchgate.net These findings suggest that beyond its primary action on SGLT2, Canagliflozin can modulate cellular metabolism and growth pathways in a dose-dependent fashion.

Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

Pharmacodynamic studies in various animal models have been crucial in elucidating the in vivo mechanisms of action of Canagliflozin, particularly its effects on renal glucose handling and the resulting physiological adjustments in cardiovascular and renal systems.

Influence on Renal Glucose Handling and Thresholds in Rodent Models

A primary and consistent finding in preclinical rodent models is the ability of Canagliflozin to lower the renal threshold for glucose (RTG), leading to increased urinary glucose excretion (UGE). In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, a single 1 mg/kg dose of Canagliflozin dramatically lowered the RTG from a baseline of 415 ± 12 mg/dL to 94 ± 10 mg/dL. nih.govnih.govresearchgate.net This effect was dose-dependent and maintained the threshold relationship, meaning significant UGE only occurred when blood glucose levels exceeded this new, lower threshold. nih.govnih.gov

In normoglycemic rats, Canagliflozin inhibited apparent glucose reabsorption by 55%, which increased to 94% in hyperglycemic rats, demonstrating its efficacy under diabetic conditions. nih.gov Chronic administration in ZDF rats for 4 weeks led to dose-dependent decreases in non-fasting blood glucose and glycated hemoglobin (HbA1c). nih.gov These studies confirm that by inhibiting SGLT2, Canagliflozin effectively recalibrates renal glucose handling to promote glucosuria and improve glycemic control. solvobiotech.com

Table 3: Effect of Canagliflozin on Renal Glucose Threshold (RTG) in ZDF Rats

Treatment GroupDoseRenal Threshold for Glucose (mg/dL)Reference
Vehicle-415 ± 12 nih.govnih.govresearchgate.net
Canagliflozin1 mg/kg94 ± 10 nih.govnih.govresearchgate.net

Cardiovascular and Renal Physiological Adjustments in Pre-clinical Species

Beyond glycemic control, pre-clinical studies have investigated the broader cardiovascular and renal effects of Canagliflozin. In Dahl salt-sensitive rats, a model of salt-sensitive hypertension, Canagliflozin treatment significantly reduced high-salt-induced hypertension. In this model, Canagliflozin also improved cardiac diastolic function and reduced levels of B-type natriuretic peptide (BNP), a marker of cardiac insufficiency.

Further studies in fructose-fed rats, a model for metabolic syndrome, showed that Canagliflozin significantly reduced systolic blood pressure. nih.gov In non-diabetic, nephrectomized spontaneously hypertensive rats, Canagliflozin ameliorated the thickening of the thoracic aorta wall and reduced cardiac interstitial fibrosis. In a rat model of chronic heart failure induced by isoproterenol, Canagliflozin intervention improved ventricular remodeling and cardiac function, as evidenced by increased left ventricular ejection fraction (LVEF) and fractional shortening (LVFS). These findings from various pre-clinical models suggest that Canagliflozin exerts beneficial effects on cardiovascular and renal physiology that are independent of its glucose-lowering action.

Synthetic Methodologies and Structural Modifications of Canagliflozin L Glucitol Analogs

Total Synthesis Routes for Canagliflozin (B192856) L-Glucitol and Related Structures

The total synthesis of Canagliflozin, a complex C-glycoside, has been a subject of extensive research to develop commercially viable and efficient processes. thieme-connect.com Strategies often focus on the stereoselective construction of the C-glycosidic bond, which is crucial for the compound's stability and activity. mdpi.com

Key Synthetic Intermediates and Reaction Pathways

The synthesis of Canagliflozin typically involves the coupling of two key fragments: a protected glucose derivative and a complex aglycone.

A common pathway begins with the preparation of the aglycone portion, 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene. google.com This can be achieved through multi-step sequences, including Friedel-Crafts acylation reactions to build the core structure. google.comnih.govacs.org For instance, one route starts with succinic anhydride (B1165640) and fluorobenzene (B45895) to prepare a 1,4-dicarbonyl compound, which is then used to construct the thiophene (B33073) ring. google.com Another approach involves a Friedel-Crafts reaction between thiophene and 5-bromo-2-methylbenzoyl chloride, followed by reduction of the resulting ketone. nih.govacs.org

The glucose portion is typically a protected D-gluconolactone, such as 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone. acs.org The critical C-C bond formation is generally accomplished by generating an organometallic species from the aglycone. This is done via a lithium-halogen exchange using reagents like n-butyllithium (n-BuLi) to form an aryllithium species. acs.orgacs.org This nucleophile then attacks the electrophilic carbonyl of the gluconolactone (B72293) at low temperatures (e.g., -78 °C) to form a lactol intermediate. acs.orggoogle.com

Key IntermediateDescriptionRole in Synthesis
5-bromo-2-methylbenzoic acid A substituted benzoic acid.Starting material for the Friedel-Crafts acylation to build the aglycone. nih.gov
2-(4-fluorophenyl)thiophene The core diaryl structure of the aglycone.An intermediate to which the substituted methylphenyl group is attached. google.com
Protected D-gluconolactone A glucose derivative where the hydroxyl groups are protected (e.g., with trimethylsilyl (B98337) groups) and the anomeric carbon is oxidized to a lactone.The electrophile for the C-glycosylation reaction. acs.org
Lactol Intermediate The hemiacetal formed after the addition of the aryl lithium species to the gluconolactone.The direct precursor to the final C-glucoside structure before the reduction step. acs.org

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct stereochemistry at the anomeric carbon (the carbon bearing the aglycone) is one of the most critical challenges in the synthesis of Canagliflozin. The desired product is the β-anomer.

The stereoselectivity of the reduction step is highly dependent on the reaction conditions and reagents. acs.org The use of triethylsilane and a Lewis acid like BF₃·OEt₂ preferentially yields the desired β-isomer. acs.orgacs.org This stereochemical outcome is often explained by the kinetic anomeric effect, where the hydride from the silane (B1218182) attacks the intermediate oxocarbenium ion predominantly from the axial direction, leading to the equatorial C-C bond of the β-anomer. acs.org While this method provides good selectivity, the ratio of β to α anomers can be influenced by factors such as reaction temperature; scaling up the reaction can sometimes decrease selectivity due to exothermic effects. acs.org

Regioselectivity is primarily a concern during the synthesis of the aglycone. For example, Friedel-Crafts acylation reactions must be controlled to ensure the correct substitution pattern on the aromatic rings. nih.govacs.org Similarly, coupling reactions, such as those involving palladium catalysts for thiophene-aryl bond formation, are selected to ensure the desired connectivity of the molecular framework. acs.org

Structure-Activity Relationship (SAR) Studies of Canagliflozin L-Glucitol Derivatives

SAR studies are crucial for understanding how the chemical structure of Canagliflozin relates to its biological activity as an SGLT2 inhibitor. These studies guided the optimization from the natural product phlorizin (B1677692) to highly selective and metabolically stable drugs.

Elucidation of Pharmacophore and Essential Functional Groups

The essential pharmacophore of Canagliflozin and other gliflozins consists of a glucose or glucitol moiety attached to a diaryl aglycone structure.

C-Glycosidic Bond : A critical feature is the C-glycosidic linkage between the glucose ring and the aglycone. Unlike the O-glycosidic bond in the parent compound phlorizin, the C-C bond is resistant to hydrolysis by β-glucosidases in the gastrointestinal tract, which confers metabolic stability and allows for oral administration. mdpi.comscirp.org

Glucose Moiety : The glucose unit is essential for recognition and binding to the sodium-glucose cotransporter. The specific stereochemistry and hydroxyl groups of the sugar are critical for interacting with the transporter protein. Pharmacophore models highlight the importance of these hydroxyls as key hydrogen bond donors and acceptors. phcogj.com

Aglycone Portion : The diaryl aglycone, consisting of a thiophene ring linked to fluorophenyl and methylphenyl groups, fits into a hydrophobic pocket of the SGLT2 protein. phcogj.com This part of the molecule is largely responsible for the potency and selectivity of the inhibitor. The specific arrangement of the aromatic rings and substituents, like the fluorine and methyl groups, fine-tunes the binding affinity.

A validated pharmacophore model for SGLT2 inhibitors identified several key features: one hydrophobic interaction, one aromatic ring, four hydrogen bond donors, and five hydrogen bond acceptors. phcogj.com

Impact of Structural Modifications on Target Affinity and Selectivity (Pre-clinical)

Pre-clinical studies on various derivatives have illuminated the effects of structural changes on SGLT2 affinity and selectivity over the related SGLT1 transporter.

Modifications to the Aglycone : The nature and position of substituents on the aromatic rings of the aglycone significantly influence activity. The distal phenyl ring often requires a small lipophilic substituent for optimal SGLT2 inhibition. The linker between the two aromatic systems and the glucose moiety is also important for orienting the molecule correctly within the binding site.

Selectivity (SGLT2 vs. SGLT1) : Canagliflozin is a potent SGLT2 inhibitor but also retains some inhibitory activity against SGLT1. ebi.ac.uk The structural features of the aglycone are the primary determinants of this selectivity profile. Studies on other C-glucitol derivatives have shown that modifications to the aglycone can dramatically alter the selectivity ratio. For example, research into C-phenyl D-glucitol derivatives identified compounds with over 40-fold selectivity for SGLT1 over SGLT2, demonstrating that the aglycone structure can be tailored to target different transporter subtypes. nih.gov This highlights the sensitivity of the transporter proteins to the precise architecture of the inhibitor's aglycone portion.

Development of Novel this compound Analogs with Modulated Mechanistic Properties

Beyond simply inhibiting SGLT2 for glycemic control, research has explored the development of Canagliflozin analogs with modified properties for different applications or with enhanced pleiotropic effects.

One significant area of development is the synthesis of isotopically labeled analogs for use in research and diagnostics. For instance, [¹³C]- and [¹⁴C]-labeled Canagliflozin have been synthesized for use in metabolic studies. nih.gov More recently, a positron emission tomography (PET) tracer, [¹⁸F]Canagliflozin, was developed. nih.govacs.org This analog retains the core structure of the parent drug but allows for non-invasive imaging of SGLT2 distribution and target engagement in vivo, which can help in understanding the variability in patient response to SGLT2 inhibition. nih.govresearchgate.net

Furthermore, Canagliflozin itself has been found to exhibit "off-target" mechanistic properties that may contribute to its beneficial cardiovascular and renal effects. nih.gov These include anti-inflammatory actions, inhibition of mitochondrial complex I, and activation of AMP-activated protein kinase (AMPK). mdpi.comnih.gov For example, canagliflozin was found to suppress myocardial NADPH oxidase activity and improve NOS coupling, leading to anti-inflammatory effects in the human myocardium. nih.gov Preclinical studies have also suggested that canagliflozin can inhibit acetylcholinesterase (AChE), a property investigated for potential neuroprotective effects. nih.gov The development of new analogs could focus on modulating these secondary mechanistic properties, potentially designing compounds that enhance these beneficial pleiotropic effects or that possess a more targeted profile for specific therapeutic indications beyond diabetes, such as heart failure or neurodegenerative diseases. nih.govresearchgate.net

Design Principles for Enhanced Target Specificity

The quest for potent and selective SGLT2 inhibitors has been a journey of iterative molecular design, evolving from the natural, non-selective inhibitor phlorizin. A primary challenge with early O-glucoside inhibitors, such as phlorizin, was their susceptibility to in vivo hydrolysis by glucosidases in the gastrointestinal tract. nih.govacs.org This led to a pivotal design shift towards C-glucosides, where the anomeric oxygen is replaced by a methylene (B1212753) group, creating a carbon-carbon bond that is resistant to enzymatic cleavage. nih.gov This structural modification ensures oral bioavailability and metabolic stability, a hallmark of the "gliflozin" class, including Canagliflozin. nih.govnih.gov

Further refinements to enhance target specificity have focused on the aglycone moiety, which consists of two phenyl rings connected by a linker. Structure-activity relationship (SAR) studies have revealed that modifications to the distal phenyl ring significantly influence both potency and selectivity for SGLT2. nih.govnih.gov Key design principles include:

Introduction of Heteroaromatic Rings: Replacing the distal phenyl ring with a thiophene ring, as seen in Canagliflozin, was a critical innovation that increases both potency and selectivity for SGLT2. nih.gov Similarly, incorporating a benzothiophene (B83047) group (as in Ipragliflozin) also boosts selectivity, albeit with lower potency compared to Canagliflozin. nih.gov

Lipophilicity and Substituent Effects: The lipophilicity of the molecule plays a role in its pharmacological profile. For instance, the presence of a fluorine atom in Canagliflozin's structure increases its solubility and lipophilicity compared to Dapagliflozin (B1669812). nih.gov Generally, gliflozins with higher lipophilicity tend to exhibit greater potency and higher selectivity for SGLT2. nih.gov

Sugar Moiety Modifications: While the C-glucoside core is crucial, alterations to the sugar itself can also modulate activity. For example, Luseogliflozin contains a 5-thioglucose ring, which enables it to bind tightly to SGLT2 and dissociate very slowly, resulting in an intense and selective inhibitory effect. nih.gov

Comparative SGLT2/SGLT1 Selectivity of Various Gliflozins
CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Canagliflozin663 - 7102 - 4.2~160 - 355
Dapagliflozin400 - 14006~67 - 233
Empagliflozin (B1684318)8300Data Not Available in SnippetsData Not Available in Snippets
IpragliflozinData Not Available in SnippetsData Not Available in SnippetsData Not Available in Snippets

Data sourced from multiple studies; ranges may reflect different experimental conditions. nih.govresearchgate.netnih.gov

Synthesis and Preliminary In Vitro Mechanistic Evaluation of Analogues

Building on the design principles established for Canagliflozin, researchers have synthesized novel analogs by introducing different heteroaromatic motifs and modifying linkages to explore the SAR further. A common synthetic strategy involves the formation of the C-glucoside core followed by modifications to the aglycone portion. acs.org

One approach involves replacing the thiophene ring of Canagliflozin with other five-membered heteroaromatic rings like thiazole (B1198619). nih.gov The synthesis of these thiazolylmethylphenyl glucoside analogs provides insight into the electronic and steric requirements of the distal ring for optimal SGLT2 inhibition.

Another innovative approach has been the synthesis of thioglucoside analogues, where the C-C bond of the C-glucoside is replaced with a C-S-C linkage. researchgate.net This modification is achieved through the metal-catalyzed cross-coupling of a per-O-acetylated glucosyl 1-thiol with an appropriate aryl-iodide under mild conditions. researchgate.netresearchgate.net These thioglucoside analogues of Canagliflozin and other gliflozins have been shown to be stable against hydrolysis by β-glucosidase, a key requirement for oral antidiabetic agents. researchgate.net

The preliminary in vitro mechanistic evaluation of these novel analogues typically involves measuring their inhibitory activity against human SGLT1 and SGLT2, expressed in stable cell lines, to determine their half-maximal inhibitory concentrations (IC50). These assays confirm the potency and selectivity of the newly synthesized compounds.

For example, studies on thiazole-containing analogs revealed that compounds with a furanyl or thiophenyl moiety attached to the thiazole ring demonstrated potent in vitro inhibitory activity against SGLT2, with IC50 values in the sub-nanomolar range. nih.gov Similarly, several thioglucoside analogues have demonstrated high inhibitory activity against SGLT2, with IC50 values ranging from 2.0 to 5.9 nM, indicating their potential as new gliflozin drug candidates. researchgate.net

In Vitro SGLT2 Inhibitory Activity of Selected Canagliflozin Analogues
Analogue TypeSpecific CompoundStructural ModificationSGLT2 IC50 (nM)
Thiazole Analogue14vThiophene ring replaced with a thiazole containing a furanyl moiety0.720
Thiazole Analogue14yThiophene ring replaced with a thiazole containing a thiophenyl moiety0.772
Thioglucoside AnalogueDC-glucoside bond replaced with a thioglycosidic bond2.0 - 5.9
Thioglucoside AnalogueEC-glucoside bond replaced with a thioglycosidic bond2.0 - 5.9
Thioglucoside AnalogueFC-glucoside bond replaced with a thioglycosidic bond2.0 - 5.9
Thioglucoside AnalogueGC-glucoside bond replaced with a thioglycosidic bond2.0 - 5.9

Data for thiazole analogues sourced from reference nih.gov. Data for thioglucoside analogues sourced from reference researchgate.net.

These synthetic and evaluation efforts continue to refine the pharmacophore of SGLT2 inhibitors, seeking compounds with even greater selectivity and optimized pharmacokinetic properties, thereby expanding upon the foundation laid by the development of Canagliflozin. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Canagliflozin L Glucitol Research

Sample Preparation and Matrix Effects in Bioanalytical Research

In bioanalytical research, the accurate quantification of Canagliflozin (B192856) in complex biological matrices such as plasma or serum is paramount. The inherent complexity of these samples, which contain proteins, phospholipids, salts, and other endogenous components, can interfere with analysis, leading to what is known as the "matrix effect." rsc.orgsemanticscholar.org This effect can suppress or enhance the instrument's response to the analyte, compromising the accuracy and reliability of the results. semanticscholar.org Therefore, effective sample preparation is a critical step to remove these interferences, ensuring the integrity of the analysis. nih.gov The primary goals of sample preparation are to eliminate macromolecules that can affect the analytical results and to isolate the target analyte with high recovery. rsc.orgnih.gov

Protein Precipitation (PPT) is a widely used technique in bioanalysis due to its speed, simplicity, and cost-effectiveness. americanlaboratory.comeuchembiojreviews.com This method involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample. euchembiojreviews.comau.edu.sy The solvent disrupts the hydrogen bonds of the proteins, causing them to denature, precipitate, and be removed via centrifugation. euchembiojreviews.com For Canagliflozin analysis in human plasma, protein precipitation using methanol has been successfully employed. au.edu.sy While effective at removing proteins, a significant drawback of PPT is that it leaves behind phospholipids, which can interfere with downstream analysis and reduce the lifespan of analytical columns. americanlaboratory.com

Liquid-Liquid Extraction (LLE) is another common technique that offers a cleaner sample extract compared to PPT. rsc.org LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. americanlaboratory.com This method removes not only proteins but also salts and phospholipids. americanlaboratory.com In the analysis of Canagliflozin, LLE has been found to be the most frequently adopted methodology for sample pretreatment. rsc.orgrsc.org A specific application involved using diethyl ether as the extracting solvent to isolate Canagliflozin from plasma samples. au.edu.sy

A variation of LLE known as Salting-Assisted Liquid-Liquid Extraction (SALLE) provides a more straightforward approach, yielding cleaner extracts through more effective phase separation. euchembiojreviews.com Supported Liquid Extraction (SLE) is a more modern technique that immobilizes the aqueous sample on an inert solid support (like diatomaceous earth). A water-immiscible organic solvent is then passed through the support, partitioning the analytes into the solvent while leaving interferences behind. americanlaboratory.combiotage.com

Solid-Phase Extraction (SPE) is a highly effective and selective sample preparation technique used for the determination of Canagliflozin in human plasma. researchgate.netdoaj.org This method provides cleaner sample extracts compared to protein precipitation and is well-suited for automation. euchembiojreviews.com SPE operates by passing the liquid sample through a solid-phase sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with an appropriate solvent. researchgate.net

For Canagliflozin analysis, various SPE cartridges have been utilized. One study employed Oasis HLB cartridges for the extraction from plasma. researchgate.net Another successful method used Strata-X polymeric reverse phase (30 mg-1 cc) SPE cartridges to extract both Canagliflozin and its internal standard from plasma samples. researchgate.netdoaj.org The high recovery rate, which has been reported to be as high as 98.07%, demonstrates the efficiency of SPE for bioanalytical applications involving Canagliflozin. ijpbs.net

Emerging Analytical Approaches (e.g., Capillary Electrophoresis, Electrochemical Methods for Research)

While liquid chromatography remains a dominant technique, emerging analytical methods offer alternative approaches for the analysis of pharmaceutical compounds like Canagliflozin.

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency, speed, and minimal consumption of reagents and organic solvents. mdpi.com CE separates molecules based on their charge-to-size ratio as they move through a narrow capillary under the influence of an electric field. nih.gov The separation is driven by two main transport mechanisms: electrophoretic mobility (the movement of charged analytes) and electroosmotic flow (the bulk flow of the buffer solution). nih.gov Although CE has been applied to the analysis of other antidiabetic drugs, its specific application for the routine analysis of Canagliflozin is not extensively documented in the literature. mdpi.com

Electrochemical Methods are gaining traction as a sensitive and rapid alternative for pharmaceutical analysis. mdpi.com These techniques have been successfully employed for the oxidative-stress testing of Canagliflozin. researchgate.netnih.gov In one research approach, an electrochemical flow cell was used to simulate the oxidative degradation of Canagliflozin. nih.gov This method offers significant advantages over traditional chemical degradation studies, such as those using hydrogen peroxide. Electrochemical oxidation was completed in just 3 hours, whereas chemical oxidation required 7 days to produce a comparable level of degradation products. nih.gov This represents a substantial saving in time and consumption of the active ingredient and solvents. nih.gov

The research identified that electrolyte pH and flow rate were the most significant variables affecting the electrochemical oxidation. researchgate.netnih.gov The optimized conditions for the process were determined through experimental design.

ParameterOptimized Condition
ElectrolyteAmmonium phosphate (B84403) buffer with methanol (50/50 v/v)
Electrolyte pH4.0
Electrolyte Concentration300 mM
Electrolyte Flow Rate0.1 mL/h
Cell Size (Gasket Thickness)50 µm

This electrochemical approach not only accelerates degradation studies but also provides a valuable tool for identifying potential impurities that may form under oxidative stress. nih.gov

Solid-State Characterization of Canagliflozin L-Glucitol in Research Formulations

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. nih.gov Canagliflozin can exist in different crystalline forms, known as polymorphs, such as a hemihydrate and a monohydrate. nih.gov The marketed formulation typically contains the hemihydrate form to overcome challenges related to dissolution and bioavailability. nih.gov

X-Ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials. Powder X-ray diffraction (PXRD) provides a unique fingerprint for each crystalline form by measuring the diffraction of X-rays off the crystal lattice. nih.gov Analysis of Canagliflozin has identified distinct PXRD patterns for its different crystalline forms, confirming their unique structures. nih.govresearchgate.net For example, the hemihydrate and monohydrate forms have distinguishable characteristic peaks. nih.gov Furthermore, XRD is used to monitor changes in the physical state of Canagliflozin, such as the transition from a crystalline to an amorphous state when formulated into solid dispersions, a technique used to enhance solubility. researchgate.netresearchgate.net

Crystalline FormCharacteristic PXRD Peaks (2θ°)
Canagliflozin Hemihydrate (CG-Hemi)3.87, 7.96, 8.64, 9.66, 10.94, 15.48, 17.34, 18.74, 19.14, 20.30 nih.gov
Canagliflozin Monohydrate (CG-H₂O)4.20, 8.40, 9.70, 12.62, 15.36, 16.84, 19.32, 23.08 nih.gov
Crystal Form I4.4, 8.4, 16.8, 17.5, 18.0, 22.8 (all ±0.2°) google.com

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com DSC is highly sensitive for studying the thermotropic properties of materials. nih.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. mdpi.com In Canagliflozin research, DSC has been instrumental in confirming the transition of its crystalline structure to an amorphous state within solid dispersion systems, which is often correlated with enhanced solubility and dissolution rates. researchgate.netresearchgate.netresearchgate.net The DSC thermogram of pure Canagliflozin shows a sharp endothermic peak corresponding to its melting point, indicative of its crystalline nature, while in an amorphous state, this peak is absent. researchgate.net

Fourier Transform Infrared (FTIR) Spectrometry is an analytical technique used to obtain an infrared spectrum of absorption or transmission of a solid, liquid, or gas. researchgate.net This technique is valuable for both qualitative and quantitative analysis of pharmaceutical compounds. researchgate.netdntb.gov.ua For Canagliflozin, FTIR has been developed as a simple, cost-effective, and green analytical method for its quantification in bulk and tablet dosage forms. researchgate.netnih.govoup.com

The method relies on the principle that specific functional groups within the Canagliflozin molecule absorb infrared radiation at characteristic frequencies. The area of a specific absorption peak is proportional to the concentration of the compound. oup.com Research has identified key spectral regions for the quantitative analysis of Canagliflozin. researchgate.netnih.govoup.com

Functional Group/VibrationWavenumber (cm⁻¹)Application in Canagliflozin Analysis
Alkyl halide C-F stretch~1230Used for quantification; peak area is proportional to concentration. oup.com
O-H stretch3000-3500Chosen for linearity response in quantitative analysis. researchgate.net

This FTIR-based approach avoids the use of costly and hazardous solvents often required for chromatographic methods, positioning it as an environmentally friendly alternative for routine quality control analysis in the pharmaceutical industry. researchgate.netoup.com

Comparative Academic Studies of Canagliflozin L Glucitol with Other Sglt2 Inhibitors

Mechanistic Distinctions in Target Binding and Specificity

The therapeutic efficacy and potential off-target effects of SGLT2 inhibitors are largely dictated by their interaction with the SGLT2 protein and their selectivity over other transporters, particularly SGLT1.

The binding affinity and kinetics of SGLT2 inhibitors to their target protein are crucial determinants of their pharmacological activity. Canagliflozin (B192856) exhibits competitive inhibition of both SGLT1 and SGLT2. nih.gov The inhibition constant (Ki) values for Canagliflozin are approximately 4.0 nM for SGLT2 and 770.5 nM for SGLT1, indicating a high potency for SGLT2 and a notable, albeit lower, affinity for SGLT1. nih.gov This dual affinity is a distinguishing feature of Canagliflozin compared to more SGLT2-selective agents like Empagliflozin (B1684318).

While comprehensive thermodynamic data is limited, kinetic studies on other gliflozins, such as Dapagliflozin (B1669812), offer insights into the binding mechanisms that likely share similarities with Canagliflozin. For Dapagliflozin, its selectivity for SGLT2 over SGLT1 is largely attributed to differences in the dissociation rates (koff). The koff for Dapagliflozin from hSGLT2 is significantly slower (more than 100-fold) than from hSGLT1, leading to a more prolonged inhibition of the target transporter. nih.gov It is plausible that similar kinetic principles contribute to the binding profile of Canagliflozin.

SGLT2 InhibitorSGLT2 Ki (nM)SGLT1 Ki (nM)Selectivity (SGLT1 Ki / SGLT2 Ki)
Canagliflozin4.0770.5~193
Dapagliflozin---
Empagliflozin---

Beyond their primary action on SGLT2, different inhibitors can elicit varied responses at the cellular level. Canagliflozin has been shown to affect cellular processes that are not observed with more selective SGLT2 inhibitors like Dapagliflozin and Empagliflozin. For instance, in human umbilical vein endothelial cells (HUVECs), Canagliflozin was found to inhibit mitochondrial activity and cellular glucose uptake at both pharmacological and supra-pharmacological concentrations. researchgate.net In contrast, Dapagliflozin and Empagliflozin did not show these effects even at high concentrations. researchgate.net

Specifically, Canagliflozin has been demonstrated to inhibit complex I of the mitochondrial respiratory chain, leading to a decrease in the oxygen consumption rate (OCR). researchgate.net This effect on mitochondrial function is a notable differentiator from other gliflozins. Furthermore, Canagliflozin has been observed to inhibit glucose transporter 1 (GLUT1), which contributes to its effects on cellular glucose uptake independent of its SGLT2 inhibition. isfcppharmaspire.com These off-target effects of Canagliflozin may contribute to its broader physiological actions.

Comparative Pre-clinical Pharmacodynamic Profiles (Mechanistic)

Pre-clinical animal models provide a valuable platform for comparing the mechanistic pharmacodynamics of different SGLT2 inhibitors.

In various animal models, SGLT2 inhibitors dose-dependently increase urinary glucose excretion (UGE). Studies in rats have shown that Canagliflozin effectively lowers the renal threshold for glucose excretion, leading to significant glucosuria. When compared to other SGLT2 inhibitors, the magnitude and duration of UGE can differ. For instance, in healthy participants, Canagliflozin 300 mg was associated with a greater 24-hour UGE compared to Dapagliflozin 10 mg. researchgate.net This difference may be partly attributable to Canagliflozin's modest SGLT1 inhibitory activity, which can further contribute to reduced glucose reabsorption in the kidney, particularly when SGLT2 is already inhibited. nih.gov

Pre-clinical studies have highlighted the cardiovascular and metabolic benefits of SGLT2 inhibitors. In a swine model of chronic myocardial ischemia, Canagliflozin was associated with improved stroke volume and cardiac output compared to the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin. acs.org In fructose-fed rats, a model of metabolic syndrome, Canagliflozin demonstrated improvements in systolic blood pressure, heart rate, and serum lipid levels. mdpi.com

Some of the cardiovascular benefits of Canagliflozin may be linked to its effects beyond SGLT2 inhibition. For example, Canagliflozin has been shown to increase the expression of heme oxygenase-1 (HO-1) in vascular smooth muscle cells, an effect not observed with Empagliflozin or Dapagliflozin. scribd.com HO-1 has vasoprotective and anti-inflammatory properties. Furthermore, in non-diabetic mice, Canagliflozin was found to have differential effects on slow and fast-twitch skeletal muscles, suggesting a complex interplay with systemic metabolism.

Pre-clinical ModelSGLT2 InhibitorObserved Cardiovascular/Metabolic Effect
Swine with Chronic Myocardial IschemiaCanagliflozinImproved stroke volume and cardiac output
Fructose-fed Rats (Metabolic Syndrome)CanagliflozinImproved blood pressure, heart rate, and lipid profile
Human Vascular Smooth Muscle CellsCanagliflozinIncreased expression of heme oxygenase-1
Non-diabetic MiceCanagliflozinDifferential effects on slow and fast skeletal muscles

Structural and Synthetic Comparisons of Canagliflozin L-Glucitol with Related Gliflozins

Canagliflozin, like other gliflozins, is a C-aryl glucoside. This class of compounds is characterized by a glucose moiety linked to an aromatic system via a carbon-carbon bond, which confers greater metabolic stability compared to O-glucosides. nih.gov The general synthetic strategy for many SGLT2 inhibitors involves the addition of an aryl organometallic nucleophile to a protected sugar lactone, followed by ketalization and stereoselective reduction.

The structure of Canagliflozin features a thiophene (B33073) ring in place of the distal phenyl ring found in Dapagliflozin. This structural modification is reported to increase both potency and selectivity for SGLT2. The presence of a fluorine atom on the proximal phenyl ring of Canagliflozin is another distinguishing feature that can influence its physicochemical properties, such as lipophilicity.

The synthesis of Canagliflozin has been approached through various routes. One efficient method involves the use of a novel anhydroketopyranose intermediate. Comparative analyses of the synthetic routes for different gliflozins are a key focus in process chemistry to optimize yield, purity, and cost-effectiveness. The choice of protecting groups and the specific coupling strategies can vary significantly between the syntheses of Canagliflozin, Dapagliflozin, and Empagliflozin, reflecting the unique structural challenges posed by each molecule.

Architectural Similarities and Differences Influencing Mechanism

The fundamental architecture of Canagliflozin and other SGLT2 inhibitors consists of a glucose moiety linked to an aglycone portion. This C-glucoside structure is a significant evolution from the naturally occurring O-glucoside phlorizin (B1677692), which, despite its glucose-lowering effects, was not a selective inhibitor and was susceptible to hydrolysis. nih.gov The C-C bond between the glucose and aglycone components in modern SGLT2 inhibitors provides enhanced metabolic stability. mdpi.com

The primary structural divergence among these inhibitors lies in the aglycone part of the molecule. These modifications to the aglycone are pivotal in determining the drug's binding affinity and selectivity for the SGLT2 transporter over the SGLT1 transporter. nih.govsemanticscholar.org For instance, the design of dapagliflozin served as a structural template for many subsequent C-glycoside SGLT2 inhibitors, with further modifications to the aglycone and glucose moiety driving the development of new derivatives with unique properties. nih.gov

These structural modifications also influence the lipophilicity of the compounds. The varying degrees of lipophilicity among canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin (B560060) can affect their absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov

Pharmacokinetic Properties of SGLT2 Inhibitors
DrugHalf-Life (t½) (hrs)Volume of Distribution (Vd) (L)Plasma Protein Binding (PPB) (%)
Canagliflozin16-17NS99
Dapagliflozin121891
Empagliflozin1273.8>86
Ertugliflozin11-1885.593.6

NS: Not Specified

This table is based on data from a study on the pharmacokinetic properties of SGLT-2 inhibitors. clinmedjournals.org

Impact of Structural Divergence on Mechanistic Properties

The structural variations in the aglycone portion of SGLT2 inhibitors have a direct impact on their selectivity for SGLT2 over SGLT1. This selectivity is a crucial factor, as SGLT1 is predominantly found in the small intestine and also plays a role in glucose reabsorption in the kidneys. nih.gov Higher selectivity for SGLT2 is generally desirable to minimize potential gastrointestinal side effects associated with SGLT1 inhibition. researchgate.net

Ertugliflozin and empagliflozin exhibit the highest selectivity for SGLT2 over SGLT1, with a selectivity ratio of over 2000-fold. nih.gov Dapagliflozin also shows high selectivity. droracle.ai Canagliflozin, on the other hand, has a lower selectivity for SGLT2, which means it also has some inhibitory effect on SGLT1. droracle.ai This difference in selectivity is attributed to the specific chemical modifications in their respective aglycone structures.

The inhibitory potency, often measured by the half-maximal inhibitory concentration (IC50), also varies among these compounds. Ertugliflozin has been identified as a highly potent SGLT2 inhibitor. researchgate.net The dissociation rates of these drugs from the SGLT transporters also differ, which contributes to their varying inhibitory effects. For example, the slower dissociation of dapagliflozin from hSGLT2 compared to hSGLT1 is a key factor in its selectivity. nih.gov

Inhibitory Potency and Selectivity of SGLT2 Inhibitors
DrugSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Ertugliflozin0.871960>2000-fold
EmpagliflozinNot SpecifiedNot Specified>2000-fold
Dapagliflozin1.113901263-fold
CanagliflozinNot SpecifiedNot SpecifiedLower selectivity

This table is compiled from data found in multiple sources. nih.govdroracle.airesearchgate.netresearchgate.net

Emerging Research Areas and Unexplored Mechanistic Aspects of Canagliflozin L Glucitol

Investigation of Canagliflozin (B192856) L-Glucitol Beyond Primary Glucose Control Mechanisms

Canagliflozin L-Glucitol's therapeutic actions are increasingly understood to transcend its primary function as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. A growing body of research is focused on its direct cellular effects that are independent of its influence on renal glucose reabsorption. These investigations are revealing a complex interplay with fundamental cellular processes, including mitochondrial function, inflammation, and cell growth, suggesting a broader therapeutic potential.

Canagliflozin has been shown to directly impact mitochondrial function and cellular energy metabolism. ahdbonline.comnih.gov Studies in adipocytes have demonstrated that canagliflozin treatment can lead to an increase in cellular energy expenditure by inducing mitochondrial biogenesis, a process independent of SGLT2 inhibition. ahdbonline.comnih.gov This is accompanied by an enhancement in mitochondrial oxidative phosphorylation, fatty acid oxidation, and thermogenesis. ahdbonline.comnih.gov

The underlying mechanism for these effects appears to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway. ahdbonline.comnih.gov Canagliflozin has been observed to increase the phosphorylation of AMPK, which in turn can stimulate mitochondrial biogenesis through the activation of SIRT1 and PGC-1α. ahdbonline.comnih.gov

However, the effects of canagliflozin on mitochondria are complex. Some studies have reported that canagliflozin can inhibit complex I of the mitochondrial respiratory chain. droracle.aimdpi.com This inhibition can lead to an increase in cellular AMP and ADP levels, which could also contribute to the activation of AMPK. droracle.ai Furthermore, off-target effects, such as the inhibition of mitochondrial glutamate (B1630785) dehydrogenase, have been observed in cultured human renal tubular cells. droracle.ai

Below is a table summarizing key research findings on the effects of Canagliflozin on mitochondrial function:

Cell/Tissue Type Key Findings Proposed Mechanism Reference
AdipocytesIncreased mitochondrial biogenesis, oxidative phosphorylation, fatty acid oxidation, and thermogenesis.Activation of AMPK-Sirt1-Pgc-1α signaling pathway. ahdbonline.comnih.gov
Human Embryonic Kidney (HEK)-293 CellsInhibition of mitochondrial complex I, leading to increased cellular AMP/ADP levels and AMPK activation.Direct inhibition of mitochondrial respiratory chain complex I. droracle.ai
Human Renal Tubular CellsInhibition of mitochondrial complex I and glutamate dehydrogenase.Off-target enzymatic inhibition. droracle.ai

Canagliflozin has demonstrated significant anti-inflammatory effects in various non-diabetic preclinical models. These effects appear to be mediated through multiple pathways, independent of its glucose-lowering action.

In immune cells such as macrophages, canagliflozin has been shown to inhibit the production and release of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). ahdbonline.comnih.gov This inhibition is linked to the attenuation of intracellular glucose metabolism and the promotion of autophagy. ahdbonline.com The activation of AMPK and the nuclear factor kappa B (NF-κB) signaling pathway are implicated in these processes. ahdbonline.comnih.gov

Furthermore, canagliflozin has been found to modulate the polarization of macrophages, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. nih.gov In human coronary artery endothelial cells, canagliflozin conveys anti-inflammatory actions by reducing the expression of hexokinase II and inhibiting the phosphorylation of ERK1/2, alongside activating AMPK. mdpi.com

Studies on T-cells, key components of the adaptive immune system, have revealed that canagliflozin can dampen their activation. nih.govnih.gov This is achieved by inhibiting the phosphorylation of T-cell receptor (TCR) signaling molecules, which is a crucial step for T-cell activation and subsequent effector functions. nih.gov This has led to the suggestion that canagliflozin could be repurposed for autoimmune disorders. nih.govnih.gov

The following table summarizes the key findings on the modulation of inflammatory and immune pathways by Canagliflozin in non-diabetic contexts:

Cell/System Key Findings Underlying Mechanism Reference
Macrophages (RAW264.7, THP-1)Inhibition of IL-1β, IL-6, and TNF-α production.Inhibition of intracellular glucose metabolism, promotion of autophagy, activation of AMPK and NF-κB pathways. ahdbonline.comnih.gov
Human Coronary Artery Endothelial CellsPrevention of LPS-induced IL-6 release.Reduction in hexokinase II expression, inhibition of ERK1/2 phosphorylation, and activation of AMPK. mdpi.com
T-cellsDampened activation and reduced cytokine production (e.g., IL-17).Inhibition of T-cell receptor (TCR) signaling molecule phosphorylation. nih.gov
BV-2 MicrogliaAlleviation of high glucose-induced inflammatory toxicity.Reduction of NF-κB, JNK, p38, and PI3K/Akt signaling activities. mdpi.com

Preclinical studies have revealed that canagliflozin can inhibit the proliferation of various cancer cell lines, including prostate, lung, breast, and liver cancer cells. nih.govdroracle.ainih.gov This anti-proliferative effect appears to be multifaceted and not solely dependent on the inhibition of SGLT2 or glucose availability. droracle.ai

A key mechanism underlying canagliflozin's anti-cancer effects is the inhibition of mitochondrial complex I-supported respiration. nih.gov This leads to a reduction in cellular ATP levels and the activation of AMPK, which in turn can inhibit anabolic processes like lipogenesis that are crucial for cancer cell growth. nih.gov Overexpression of NDI1, a protein that maintains complex-I supported mitochondrial respiration, has been shown to block the anti-proliferative effects of canagliflozin, highlighting the critical role of this mitochondrial inhibition. nih.gov

Furthermore, canagliflozin has been found to perturb glutamine metabolism in cancer cells. droracle.aimdpi.com By reducing glutamine-mediated anaplerosis, which is the replenishment of citric acid cycle intermediates, canagliflozin can hamper the metabolic flexibility of cancer cells and inhibit their growth. droracle.aimdpi.com

In some cancer cell lines, canagliflozin has been shown to induce cell cycle arrest and apoptosis. nih.govnih.gov For instance, in hepatocellular carcinoma cells, it can induce G2/M arrest and apoptosis through the cleavage of caspase-3. nih.gov In pancreatic cancer cells, canagliflozin has been demonstrated to induce apoptosis and inhibit glycolysis via the PI3K/AKT/mTOR signaling pathway. mdpi.com

The table below provides a summary of the research findings on the impact of Canagliflozin on cellular growth and proliferation:

Cancer Cell Type Key Findings Proposed Mechanism Reference
Prostate and Lung CancerInhibition of cellular proliferation and clonogenic survival.Inhibition of mitochondrial complex-I supported respiration, reduction in ATP, activation of AMPK. nih.gov
Breast CancerInhibition of proliferation, reduction of oxygen consumption and glutamine metabolism.Inhibition of glutamine metabolism that fuels respiration. droracle.aimdpi.com
Hepatocellular CarcinomaAnti-proliferative effects, induction of G2/M arrest and apoptosis.Inhibition of glycolytic metabolism, cleavage of caspase-3. nih.gov
Pancreatic CancerSuppression of pancreatic cancer growth, induction of apoptosis.Inhibition of glycolysis via the PI3K/AKT/mTOR signaling pathway. mdpi.com

Emerging research suggests that canagliflozin may exert neuroprotective effects through various mechanisms and has the ability to permeate the blood-brain barrier (BBB). ahdbonline.comdroracle.ai

Studies have shown that canagliflozin can protect against hyperglycemia-induced cerebrovascular injury by preventing the disruption of the BBB. ahdbonline.com The proposed mechanism involves the activation of the AMPK/Sp1/adenosine A2A receptor pathway, which helps in maintaining the integrity of tight junction proteins in brain microvascular endothelial cells. ahdbonline.com Due to its lipophilicity and low molecular weight, it is suggested that canagliflozin may partially cross the BBB through passive diffusion. droracle.ai

In animal models of ischemic stroke, canagliflozin has demonstrated neuroprotective effects by reducing infarct volume, improving neurological deficits, and lessening brain edema. mdpi.com These effects are associated with the alleviation of neuronal damage and a reduction in apoptosis. mdpi.com The mechanism appears to involve the targeting of SGLT1 and the activation of AMPK-dependent anti-apoptotic signaling in neurons. mdpi.com

Furthermore, in a rat model of valproic-acid-induced autism, canagliflozin was found to ameliorate oxidative stress and autistic-like features. nih.gov It restored the levels of glutathione (B108866) and catalase while reducing malondialdehyde levels in various brain regions. nih.gov The ability of canagliflozin to cross the BBB is considered a prerequisite for these observed neuroprotective actions. nih.gov

The following table summarizes the key findings regarding the neuroprotective mechanisms and BBB permeability of Canagliflozin:

Model/System Key Findings Proposed Mechanism Reference
Hyperglycemia-induced cerebrovascular injury modelPrevention of blood-brain barrier (BBB) disruption.Activation of the AMPK/Sp1/adenosine A2A receptor pathway. ahdbonline.com
Ischemic stroke rat model (MCAO)Reduced infarct volume, improved neurological deficits, and reduced neuronal apoptosis.Targeting of SGLT1 and activation of AMPK-dependent anti-apoptotic pathways. mdpi.com
Valproic-acid-induced autism rat modelAmelioration of oxidative stress and autistic-like features.Restoration of antioxidant enzyme levels (glutathione, catalase) and reduction of lipid peroxidation (malondialdehyde). nih.gov
In vitro and in vivo observationsPotential to cross the blood-brain barrier.Lipophilicity and low molecular weight allowing for passive diffusion. droracle.ai

Potential Synergistic Mechanistic Interactions with Other Classes of Compounds (Pre-clinical)

Preclinical research is actively exploring the potential for canagliflozin to act synergistically with other classes of compounds, particularly in the context of cancer therapy. These studies aim to enhance therapeutic efficacy and overcome resistance to existing treatments by combining canagliflozin with other agents that target complementary cellular pathways.

In preclinical cancer models, canagliflozin has shown synergistic or additive effects when combined with conventional cytotoxic therapies like radiotherapy and chemotherapy. nih.govnih.govnih.gov

In non-small cell lung cancer (NSCLC) xenografts, the combination of canagliflozin and radiotherapy resulted in a significant suppression of tumor growth compared to either treatment alone. nih.gov The proposed mechanism involves canagliflozin's ability to inhibit the mTOR pathway and suppress hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor cell survival and metabolism. nih.gov Similarly, in prostate cancer cells, canagliflozin was found to enhance the efficacy of both ionizing radiation and the chemotherapeutic agent docetaxel (B913) in reducing clonogenic survival. nih.gov

The combination of canagliflozin with metformin (B114582), another widely used antidiabetic drug, has also been investigated. While both drugs have shown renoprotective effects in diabetic kidney disease, a synergistic effect was not observed in one preclinical study, suggesting that their mechanisms of action in this context may not be additive. mdpi.com However, in pancreatic cancer cell lines, the combination of canagliflozin with metformin enhanced the cytotoxic effect and G1 cell cycle arrest in a cell-type-dependent manner. nih.gov

Furthermore, in a preclinical model of Alzheimer's disease, co-therapy with canagliflozin and donepezil, an acetylcholinesterase inhibitor, displayed a stronger effect in decreasing acetylcholinesterase activity compared to either drug alone, suggesting a potential synergistic interaction in improving cholinergic activity. mdpi.com

The table below summarizes preclinical findings on the synergistic mechanistic interactions of Canagliflozin with other compounds:

Combination Agent Disease Model/Cell Line Observed Synergistic/Additive Effect Proposed Mechanism Reference
RadiotherapyNon-small cell lung cancer (NSCLC) xenograftsSignificant suppression of tumor growth.Inhibition of mTOR pathway and suppression of HIF-1α. nih.gov
Radiotherapy, DocetaxelProstate cancer cellsEnhanced reduction of clonogenic survival.Potentiation of cytotoxic effects. nih.gov
MetforminPancreatic cancer cell lines (AsPC-1)Enhanced cytotoxic effect and G1 cell cycle arrest.Distinct mechanisms of action; PI3K and JNK pathways involved in canagliflozin's effect. nih.gov
DonepezilAlzheimer's disease mouse modelStronger decrease in acetylcholinesterase activity.Enhanced inhibition of acetylcholinesterase. mdpi.com

Additive or Synergistic Target Modulation

Recent research has illuminated the potential of Canagliflozin to work in concert with other therapeutic agents, demonstrating both additive and synergistic effects across different disease models. These interactions suggest a modulation of multiple targets, enhancing therapeutic outcomes beyond what is achievable with monotherapy.

In oncology, Canagliflozin has been shown to augment the efficacy of radiotherapy. Studies in non-small cell lung cancer (NSCLC) and prostate cancer cell lines have demonstrated that clinically relevant concentrations of Canagliflozin can enhance the anti-proliferative and anti-clonogenic effects of radiation. nih.govmcmaster.canih.gov Synergy analysis in NSCLC cell lines revealed that the combination of Canagliflozin and radiotherapy resulted in additive anti-proliferative effects in A549, H1299, and H1975 cells, and synergistic effects in SK-MES-1 and H460 cells. nih.gov Similarly, for clonogenic survival, the combination was additive in A549 and H1299 cells and synergistic in H1975 cells. nih.gov The underlying mechanism appears to involve the inhibition of mitochondrial complex-I, which is independent of its primary SGLT2 inhibition. nih.gov This action potentiates the cytotoxic effects of both radiation and chemotherapeutic agents like Docetaxel. nih.gov

Beyond cancer, the combination of Canagliflozin with other metabolic drugs is being explored. A clinical study examining its use with the GLP-1 receptor agonist Liraglutide found an additive effect on weight loss and systolic blood pressure reduction in patients with type 2 diabetes. nih.gov This is attributed to the complementary mechanisms by which these drugs promote weight loss. nih.gov However, the study noted that this combination produced a less-than-additive effect on the reduction of HbA1c. nih.gov Additionally, preclinical evidence has suggested an additive antibacterial activity when Canagliflozin is combined with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Examples of Additive or Synergistic Modulation with Canagliflozin

Combination AgentDisease/ModelObserved EffectReference
RadiotherapyNon-Small Cell Lung Cancer (NSCLC) cellsAdditive to synergistic anti-proliferative and anti-clonogenic effects nih.gov
RadiotherapyProstate Cancer cellsEnhanced suppression of proliferation and survival mcmaster.canih.gov
DocetaxelProstate Cancer cellsEnhanced inhibition of clonogenic survival nih.gov
LiraglutideType 2 DiabetesAdditive effect on weight loss and systolic blood pressure nih.gov
PenicillinMethicillin-resistant Staphylococcus aureus (MRSA)Additive antibacterial activity researchgate.net

Methodological Advancements for Future this compound Research

The application of "omics" technologies, particularly proteomics and metabolomics, has been instrumental in uncovering the complex molecular mechanisms of Canagliflozin beyond its primary role in glucose transport. These high-throughput techniques provide a comprehensive snapshot of the changes in proteins and metabolites, offering deeper mechanistic insights.

Proteomics: Proteomic analyses have been crucial in understanding the cardioprotective effects of Canagliflozin. In a swine model of chronic myocardial ischemia, high-sensitivity proteomics identified 305 statistically different proteins in the Canagliflozin-treated group compared to controls. mdpi.comjacc.org Pathway analysis revealed a significant upregulation of proteins involved in metabolism, oxidative phosphorylation, and redox activity, alongside a downregulation of proteins associated with motor activity and cytoskeletal structure. mdpi.comjacc.org Another study in a similar model also noted that Canagliflozin treatment led to increased expression of vesicular and mitochondrial transport proteins. nih.gov Sex-specific proteomic changes have also been observed, with male swine showing more significant alterations in protein expression related to cellular metabolism and cardiomyopathy pathways compared to females after Canagliflozin treatment. nih.gov These findings provide a molecular basis for the observed improvements in cardiac function and reduced fibrosis. mdpi.com

Metabolomics: Metabolomic studies have revealed that Canagliflozin induces significant metabolic reprogramming. In patients with diabetic kidney disease, untargeted and targeted metabolomics showed that Canagliflozin treatment leads to a downregulation of glycolysis and an upregulation of fatty acid oxidation. nih.govmedicaldialogues.in A key finding was the significant upregulation of glycine (B1666218) and its associated metabolic pathways (glycine, serine, and threonine metabolism). nih.govmedicaldialogues.in Studies in animal models of diabetic kidney disease corroborate these findings, demonstrating that Canagliflozin regulates metabolic reprogramming in the kidneys. medicaldialogues.inresearchgate.net Furthermore, research into the gut microbiome has shown that Canagliflozin can alter the composition of gut microbiota and influence the levels of metabolites, particularly affecting fatty acid and bile acid metabolism in diabetic mice. nih.gov In the context of autoimmunity, Canagliflozin has been shown to impair T cell effector function by suppressing T cell metabolism. nih.govdundee.ac.uk

Table 2: Key Findings from Omics Studies on Canagliflozin

Omics TechnologyModel/PopulationKey Mechanistic InsightsReference
ProteomicsSwine model of chronic myocardial ischemiaUpregulation of proteins for metabolism and redox activity; downregulation of cytoskeletal proteins. mdpi.comjacc.org
ProteomicsSwine model of metabolic syndrome and myocardial ischemiaUpregulation of oxidative phosphorylation and mitochondrial transport proteins; downregulation of glycolysis. nih.gov
MetabolomicsPatients with diabetic kidney diseaseSuppression of glycolysis, upregulation of fatty acid oxidation and glycine metabolism. nih.govmedicaldialogues.in
MetabolomicsDiabetic miceAltered gut microbiota composition; changes in fatty acid and bile acid metabolism. nih.gov
Metabolomics/TranscriptomicsHuman T cellsSuppression of T cell metabolism; inhibition of TCR signaling and mTORC1 activity. nih.govdundee.ac.uk

Progress in Canagliflozin research is increasingly reliant on sophisticated preclinical models that can more accurately recapitulate human physiology and disease states. The development and application of advanced in vitro and organoid models are at the forefront of these methodological advancements.

Traditional in vitro studies using various human cancer cell lines, including those for non-small cell lung cancer, prostate cancer, and hepatocellular carcinoma, have been fundamental in elucidating Canagliflozin's anti-proliferative mechanisms and its synergistic effects with other cancer therapies. nih.govmdpi.com These two-dimensional cell culture systems continue to be valuable for high-throughput screening and initial mechanistic exploration.

However, the limitations of 2D cultures have spurred the development of three-dimensional (3D) models like organoids. Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs. nih.gov While direct studies using organoid models to test Canagliflozin are still emerging, the potential is significant. Organoid models for a range of tissues relevant to diabetes and its complications—including the pancreas, liver, kidney, and vasculature—are now available. nih.gov These models offer a powerful platform for investigating the complex, multi-organ effects of Canagliflozin. For instance, kidney organoids could be used to study the specific tubular effects and metabolic reprogramming induced by the drug in a more physiologically relevant context than cell lines. nih.gov Similarly, pancreatic and liver organoids could help dissect its off-target metabolic effects. sciltp.com As these technologies mature, they will enable more precise studies of disease mechanisms and patient-specific responses to Canagliflozin, bridging the gap between traditional cell culture and in vivo studies. nih.govsciltp.com

Repurposing Potential Based on Novel Mechanistic Insights

The growing understanding of Canagliflozin's diverse molecular actions, many of which are independent of SGLT2 inhibition, has opened significant avenues for drug repurposing. Novel mechanistic insights are driving the investigation of Canagliflozin for a range of conditions beyond diabetes.

Oncology: A prominent area for repurposing is cancer treatment. Canagliflozin has demonstrated anti-tumor activities in various cancers, including prostate, lung, and liver cancer. mcmaster.canih.govresearchgate.net The mechanisms are multifaceted and include the inhibition of mitochondrial complex-I, which disrupts cancer cell metabolism and activates the energy sensor AMPK, leading to the suppression of the mTOR signaling pathway. mdpi.comresearchgate.net This metabolic disruption inhibits cancer cell proliferation, survival, and may enhance the efficacy of conventional treatments like radiotherapy. nih.govproquest.com

Neuroprotection and Aging: Emerging evidence suggests a neuroprotective role for Canagliflozin, with potential applications in targeting brain aging and age-related neurodegenerative diseases. nih.gov In aged mice, Canagliflozin treatment has been shown to improve central insulin (B600854) sensitivity, reduce neuroinflammation in the hypothalamus and hippocampus, and improve locomotor activity. nih.govresearchgate.net These effects are linked to the modulation of nutrient-sensing pathways like mTOR, suggesting that Canagliflozin could be a candidate for promoting healthy brain aging. nih.gov

Autoimmune Disorders: Recent studies have highlighted Canagliflozin's immunomodulatory properties, suggesting its potential for treating T cell-mediated autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. jyi.org The mechanism involves the impairment of T cell activation, proliferation, and effector functions. nih.gov Canagliflozin achieves this by inhibiting T cell receptor (TCR) signaling and suppressing T cell metabolism, thereby reducing the production of pro-inflammatory cytokines. nih.govjyi.orgresearchgate.netfrontiersin.org

Table 3: Potential Repurposing Applications for Canagliflozin

Therapeutic AreaPotential IndicationUnderlying Novel MechanismReference
OncologyProstate, Lung, Liver CancersInhibition of mitochondrial complex-I; AMPK activation; mTOR pathway suppression. nih.govmdpi.comresearchgate.net
Neurology/AgingBrain Aging, NeurodegenerationReduced neuroinflammation; improved central insulin sensitivity; mTOR signaling modulation. nih.govresearchgate.net
ImmunologyAutoimmune Disorders (e.g., RA, SLE)Impairment of T cell activation and effector function via metabolic suppression and TCR signaling inhibition. nih.govjyi.orgfrontiersin.org

Q & A

Basic Research Questions

Q. How can researchers optimize chromatographic methods for quantifying canagliflozin in fixed-dose combinations?

  • Methodological Answer : Utilize Analytical Quality by Design (AQbD) principles to systematically optimize critical method parameters (e.g., mobile phase composition, flow rate) via factorial experimental designs like central composite design. Establish a Method Operable Design Region (MODR) to ensure robustness under variable conditions. For example, a validated HPLC method separating canagliflozin and metformin achieved baseline resolution by optimizing pH and organic modifier ratios, validated per ICH guidelines .

Q. What statistical approaches are recommended for analyzing preclinical data on canagliflozin's metabolic effects?

  • Methodological Answer : Apply one-way ANOVA followed by post hoc tests (e.g., Fisher’s least significant difference) for parametric data. For non-parametric data, use Kruskal-Wallis with Dunn’s multiple comparisons. Ensure pre-testing for normality and report effect sizes with 95% confidence intervals. Example: A study on canagliflozin’s impact on atherosclerosis in mice used ANOVA to compare amino acid metabolism changes .

Q. How should preclinical studies on canagliflozin’s renal or cardiovascular effects be designed to ensure reproducibility?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting, including detailed animal model specifications (e.g., ApoE-/- mice for atherosclerosis), standardized dosing protocols, and blinding during data collection. Include negative/positive controls and power calculations for sample size. Forced degradation studies should accompany stability assessments to identify degradation pathways .

Advanced Research Questions

Q. How can integrated analysis of cardiovascular outcome trials (e.g., CANVAS Program) address discrepancies in SGLT2 inhibitor class effects?

  • Methodological Answer : Prespecify analysis plans to harmonize endpoints (e.g., cardiovascular death, renal outcomes) across trials. Use Cox proportional hazards models with time-to-event data and adjust for covariates like baseline HbA1c. For CANVAS and CANVAS-R, pooled analyses resolved heterogeneity in amputation risks by stratifying by geographic region and diabetes duration .

Q. What methodologies resolve contradictions in canagliflozin’s bone safety profile across observational vs. randomized studies?

  • Methodological Answer : Conduct meta-analyses of RCTs (e.g., CANVAS, CREDENCE) and observational cohorts, applying random-effects models to account for heterogeneity. Assess bias via funnel plots and sensitivity analyses. A 2019 meta-analysis of 20 RCTs found no increased fracture risk (RR = 0.67, 95% CI: 0.37–1.07), contrasting earlier observational signals .

Q. How do transcriptomic and metabolomic studies elucidate canagliflozin’s anti-atherosclerotic mechanisms?

  • Methodological Answer : Combine RNA sequencing of hepatic tissue with targeted metabolomics (e.g., LC-MS for amino acids). Use pathway enrichment tools (e.g., KEGG) to link gene expression changes (e.g., arginine biosynthesis) to metabolite shifts. Example: Canagliflozin increased hepatic L-arginine while reducing L-citrulline in mice, suggesting modulation of nitric oxide pathways .

Key Recommendations for Researchers

  • Data Contradiction Analysis : Use stratified subgroup analyses and sensitivity testing to address heterogeneity in outcomes (e.g., amputation risk in CANVAS vs. CREDENCE) .
  • Mechanistic Studies : Integrate multi-omics data (transcriptomics, metabolomics) with histopathological validation to map drug effects .
  • Regulatory Compliance : Align analytical methods (e.g., HPLC) with FDA/ICH guidelines for regulatory flexibility and reduced revalidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.